Pachybasin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

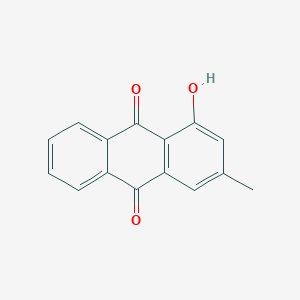

1-hydroxy-3-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c1-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHWNNJNTNLCQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180177 | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2549-78-2 | |

| Record name | Pachybasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PACHYBASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9FS8QF9ZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to Pachybasin-Producing Endophytic Fungi: From Biosynthesis to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a vast and largely untapped resource for novel bioactive compounds. Among the myriad of secondary metabolites they produce, the anthraquinone (B42736) pachybasin (1-hydroxy-3-methylanthraquinone) has garnered significant interest for its notable antimicrobial properties. This technical guide provides an in-depth exploration of this compound-producing endophytic fungi, covering their identification, the biosynthesis of this compound, its biological activities, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in natural product discovery, microbiology, and drug development.

This compound-Producing Endophytic Fungi

This compound has been isolated from several species of endophytic fungi, highlighting its distribution across different fungal genera. Notable producers include:

-

Phoma foveata : A well-documented producer of this compound and other anthraquinones.[1]

-

Trichoderma harzianum : Various strains of this species, known for their biocontrol applications, also synthesize this compound.

-

Coelomyceteous fungus AFKR-18 : An endophyte isolated from the yellow moonsheed plant, Arcangelisia flava, which produces this compound as a major metabolite.[2][3]

-

Aspergillus species : Members of this ubiquitous genus have also been identified as sources of this compound.

The identification of these fungi typically involves a combination of morphological characterization and molecular techniques, such as the sequencing of the internal transcribed spacer (ITS) region of ribosomal DNA.

Biosynthesis of this compound

The biosynthesis of this compound in fungi follows the polyketide pathway , specifically the acetate-malonate pathway.[4] This is a common route for the formation of many fungal anthraquinones. The process is initiated by a polyketide synthase (PKS) enzyme.

The general biosynthetic scheme involves the following key steps:

-

Chain Assembly : A starter unit, typically acetyl-CoA, is extended by the sequential addition of malonyl-CoA units to form a linear polyketide chain.

-

Cyclization and Aromatization : The polyketide chain undergoes a series of intramolecular aldol (B89426) condensations to form a polycyclic aromatic intermediate.

-

Modification : The intermediate is further modified by tailoring enzymes, such as cyclases, oxidoreductases, and methyltransferases, to yield the final this compound structure.

Genomic analyses of some Trichoderma species have revealed the presence of biosynthetic gene clusters (BGCs) that are predicted to be responsible for the production of anthraquinones like this compound.[5][6] These clusters typically contain the core PKS gene along with genes encoding the necessary tailoring enzymes.

Figure 1. Simplified biosynthetic pathway of this compound via the polyketide route.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its antimicrobial properties being the most extensively studied. It has demonstrated efficacy against various pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Target Organism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacterium | 32.0 | [2] |

| Bacillus subtilis | Gram-positive bacterium | 64.0 | [2] |

| Escherichia coli | Gram-negative bacterium | 64.0 | [2] |

| Micrococcus luteus | Gram-positive bacterium | 64.0 | [2] |

| Candida albicans | Fungus | 64.0 | [2] |

| Saccharomyces cerevisiae | Fungus | 64.0 | [2] |

| Aspergillus niger | Fungus | 64.0 | [2] |

| Aspergillus flavus | Fungus | 64.0 | [2] |

| Fusarium oxysporum | Fungus | 16.0 | [2] |

Mechanism of Action: The precise mechanism of action of this compound is not fully elucidated. However, studies on similar fungal anthraquinones suggest that their antimicrobial activity may stem from their ability to disrupt cell membrane integrity, leading to the leakage of intracellular components.[7] Some fungal secondary metabolites are also known to interfere with bacterial communication systems, such as quorum sensing, which is crucial for biofilm formation and virulence factor expression.[8][9][10] Further research is needed to determine if this compound employs a similar mechanism.

Quantitative Yield Data: Specific yield data for this compound production from endophytic fungi is scarce in the published literature. However, studies on the optimization of fermentation conditions for related anthraquinones from Aspergillus species have reported yields in the range of 28.0 mg/L to 85.2 mg/L after optimization.[11] The production of this compound is influenced by various factors, including the fungal strain, culture medium composition, pH, temperature, and aeration. Optimization of these parameters is crucial for enhancing the yield of this compound for research and potential commercial applications.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the study of this compound-producing endophytic fungi.

Isolation and Identification of Endophytic Fungi

This protocol outlines the general procedure for isolating endophytic fungi from plant tissues.

-

Sample Collection : Collect healthy plant tissues (leaves, stems, or roots) from the desired plant species.

-

Surface Sterilization :

-

Thoroughly wash the plant material under running tap water to remove debris.

-

Sequentially immerse the plant segments in 75% ethanol (B145695) for 1 minute, followed by a 1-minute immersion in 0.1% mercuric chloride or a 3-5 minute immersion in a sodium hypochlorite (B82951) solution (1-2% available chlorine).

-

Rinse the sterilized plant material several times with sterile distilled water to remove any residual sterilizing agents.

-

-

Plating :

-

Aseptically cut the surface-sterilized plant segments into small pieces (approximately 5 mm).

-

Place the segments on a suitable culture medium, such as Potato Dextrose Agar (B569324) (PDA), supplemented with an antibacterial agent (e.g., chloramphenicol (B1208) at 50 mg/L) to inhibit bacterial growth.

-

-

Incubation : Incubate the plates at 25-28°C and observe for fungal growth emerging from the plant segments.

-

Purification :

-

Once fungal mycelia are visible, subculture individual colonies onto fresh PDA plates to obtain pure cultures.

-

The hyphal tip method is commonly used for purification, where a small piece of the growing edge of a fungal colony is transferred to a new plate.

-

-

Identification :

-

Morphological Identification : Characterize the pure fungal isolates based on their macroscopic (colony morphology, color, texture) and microscopic (spore and hyphal structures) features.

-

Molecular Identification : For accurate identification, extract genomic DNA from the fungal mycelium. Amplify the ITS region of the ribosomal DNA using universal fungal primers (e.g., ITS1 and ITS4). Sequence the PCR product and compare the sequence with databases like GenBank using BLAST for species identification.

-

Figure 2. Workflow for the isolation and identification of endophytic fungi.

Fermentation and Extraction of this compound

This protocol describes the cultivation of the endophytic fungus for this compound production and the subsequent extraction of the compound.

-

Inoculum Preparation : Grow the purified endophytic fungus on a PDA plate for 7-10 days. Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) with mycelial plugs from the agar plate and incubate in a shaker (150 rpm) at 28°C for 3-5 days to generate a seed culture.

-

Fermentation :

-

Inoculate a larger volume of production medium (e.g., PDB or a specialized medium optimized for secondary metabolite production) with the seed culture.

-

Incubate the production culture in a shaker (150 rpm) at 28°C for 14-21 days.

-

-

Extraction :

-

After the incubation period, separate the fungal biomass from the culture broth by filtration.

-

Culture Broth Extraction : Extract the filtered broth with an equal volume of an organic solvent such as ethyl acetate (B1210297) three times. Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Mycelial Extraction : Dry the fungal biomass and grind it into a fine powder. Extract the powdered mycelia with methanol (B129727) or a mixture of chloroform (B151607) and methanol (1:1 v/v) by maceration or sonication. Filter the extract and evaporate the solvent to yield the mycelial crude extract.

-

Purification and Quantification of this compound

This protocol provides a general framework for the purification of this compound from the crude extract and its quantification using High-Performance Liquid Chromatography (HPLC).

-

Purification :

-

Column Chromatography : Subject the crude extract to column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fraction Collection and Analysis : Collect fractions and monitor them by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate). Combine fractions containing the compound of interest (this compound) based on their TLC profiles.

-

Further Purification : If necessary, further purify the combined fractions using preparative HPLC or Sephadex LH-20 column chromatography to obtain pure this compound.

-

-

Quantification by HPLC :

-

Instrumentation : Use an HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : A gradient elution with a mixture of acetonitrile (B52724) and water (both containing 0.1% formic acid) is often effective for separating anthraquinones. A typical gradient might start with a lower concentration of acetonitrile and increase over time.

-

Detection : Monitor the elution at a wavelength where this compound has maximum absorbance (typically in the range of 254 nm or 280 nm for anthraquinones).

-

Standard Curve : Prepare a series of standard solutions of pure this compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis : Inject the fungal extract (dissolved in a suitable solvent like methanol) into the HPLC system. Identify the this compound peak by comparing its retention time with that of the standard.

-

Quantification : Calculate the concentration of this compound in the extract by using the peak area and the standard curve.

-

Figure 3. General workflow for the purification and quantification of this compound.

Conclusion and Future Perspectives

This compound-producing endophytic fungi represent a promising avenue for the discovery of new antimicrobial agents. The biosynthesis of this compound via the well-characterized polyketide pathway offers opportunities for metabolic engineering to enhance its production. While the antimicrobial activities of this compound are evident, further research is imperative to fully elucidate its mechanism of action, particularly its effects on microbial signaling pathways. The development of optimized fermentation and purification protocols is essential to obtain sufficient quantities of this compound for comprehensive preclinical and clinical evaluation. The exploration of the vast diversity of endophytic fungi is likely to reveal new producers of this compound and other structurally related and potentially more potent anthraquinones, thereby contributing to the pipeline of novel anti-infective drug candidates.

References

- 1. Anthraquinone pigments from Phoma foveata Foister - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Fungal Bioactive Anthraquinones and Analogues [mdpi.com]

- 5. Molecular methods unravel the biosynthetic potential of Trichoderma species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A secondary metabolite biosynthesis cluster in Trichoderma virens: evidence from analysis of genes underexpressed in a mutant defective in morphogenesis and antibiotic production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Qualitative and quantitative analysis of anthraquinone derivatives in rhizomes of tissue culture-raised Rheum emodi Wall. plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paecilomycone Inhibits Quorum Sensing in Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

Isolating Pachybasin from Trichoderma harzianum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation, purification, and characterization of Pachybasin, a bioactive secondary metabolite from the fungus Trichoderma harzianum. This document details the necessary experimental protocols, summarizes quantitative data, and illustrates key biological pathways and workflows.

Introduction

Trichoderma harzianum is a species of fungus recognized for its biocontrol properties and its prolific production of a diverse array of secondary metabolites. Among these is this compound (1-hydroxy-3-methyl-anthraquinone), an anthraquinone (B42736) derivative that has demonstrated significant antimicrobial and antifungal activities. This guide focuses on the methodologies for isolating and studying this promising compound.

Cultivation of Trichoderma harzianum

The production of this compound is highly dependent on the strain of T. harzianum and the culture conditions. Strain ETS 323 has been identified as a notable producer of this compound.

Culture Media and Conditions

For optimal production of this compound, solid-state fermentation has been shown to be effective.

Experimental Protocol: Solid-State Fermentation of T. harzianum ETS 323

-

Substrate Preparation: Sugarcane bagasse is utilized as the solid substrate. It should be dried and sterilized prior to inoculation.

-

Inoculation: A spore suspension of T. harzianum ETS 323 is prepared from a mature culture grown on Potato Dextrose Agar (PDA). The spore suspension is then used to inoculate the sterile sugarcane bagasse.

-

Incubation: The inoculated substrate is incubated at room temperature without agitation. This static condition promotes fungal growth and secondary metabolite production.

-

Harvesting: After a suitable incubation period (typically several weeks, monitored for optimal metabolite production), the fungal biomass and substrate are harvested for extraction.

Extraction and Purification of this compound

The extraction and purification of this compound involve a multi-step process to isolate the compound from the crude fungal extract.

Solvent Extraction

An organic solvent is used to extract the secondary metabolites from the solid culture.

Experimental Protocol: Solvent Extraction

-

Drying and Grinding: The harvested solid culture is dried and ground to a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with a suitable organic solvent, such as ethyl acetate, using a Soxhlet apparatus or by maceration with agitation.

-

Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a concentrated extract.

Chromatographic Purification

Silica (B1680970) gel column chromatography is a key step in purifying this compound from the crude extract.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: A glass column is packed with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

-

Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane (B92381) and ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing pure this compound are pooled and the solvent is evaporated to yield the purified compound.

Characterization and Quantification

Structural Elucidation

The structure of the purified this compound is confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure of this compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a C18 column and a UV-Vis or Diode Array Detector (DAD) is used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (with a small percentage of an acid like formic acid or trifluoroacetic acid) is typically employed.

-

Detection: this compound can be detected at its UV absorbance maximum.

-

Quantification: A calibration curve is generated using a pure standard of this compound to determine the concentration in the samples.

Quantitative Data Summary

The following table summarizes the quantitative data for the isolation and bioactivity of this compound.

| Parameter | Value | Source Strain | Reference |

| Yield | |||

| This compound per kg of solid medium | 773 ± 40 mg | T. harzianum ETS 323 | [1] |

| Percentage Yield | 5.6 ± 0.5 % | T. harzianum ETS 323 | [1] |

| Bioactivity (MIC) | |||

| Escherichia coli | 64.0 µg/mL | Not Specified | [2] |

| Bacillus subtilis | 64.0 µg/mL | Not Specified | [2] |

| Micrococcus luteus | 64.0 µg/mL | Not Specified | [2] |

| Saccharomyces cerevisiae | 64.0 µg/mL | Not Specified | [2] |

| Candida albicans | 64.0 µg/mL | Not Specified | [2] |

| Aspergillus niger | 64.0 µg/mL | Not Specified | [2] |

| Aspergillus flavus | 64.0 µg/mL | Not Specified | [2] |

| Staphylococcus aureus | 32.0 µg/mL | Not Specified | [2] |

| Fusarium oxysporum | 16.0 µg/mL | Not Specified | [2] |

Biological Activity and Signaling Pathways

This compound is involved in the mycoparasitic activity of T. harzianum, a process by which the fungus attacks other fungi. This action is mediated, in part, by the cAMP signaling pathway.

Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial and antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution MIC Assay

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the target microorganism is prepared in the appropriate broth medium.

-

Incubation: The microtiter plate is inoculated with the microbial suspension and incubated under optimal growth conditions.

-

MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

cAMP Signaling Pathway

The mycoparasitic coiling of T. harzianum is influenced by the cAMP signaling pathway. This compound has been shown to modulate this pathway, enhancing the coiling process.

References

A Technical Guide to the Structure and Activity of Pachybasin (1-hydroxy-3-methylanthraquinone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachybasin, chemically known as 1-hydroxy-3-methylanthraquinone, is a naturally occurring anthraquinone (B42736) derivative. It is a secondary metabolite produced by a variety of endophytic fungi, including species of Trichoderma, Coelomycetes, and Neodidymelliopsis.[1] This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and known biological activities of this compound, with a focus on its potential as a bioactive compound for further research and development.

Chemical Structure and Properties

This compound is characterized by a tricyclic aromatic system with a central quinone ring, a hydroxyl group at position 1, and a methyl group at position 3.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-hydroxy-3-methylanthracene-9,10-dione | [2] |

| Molecular Formula | C₁₅H₁₀O₃ | [2] |

| Molecular Weight | 238.24 g/mol | [2] |

| CAS Number | 2549-78-2 | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: 1H and 13C NMR Spectral Data of this compound

| Position | 13C NMR (ppm) | 1H NMR (ppm, multiplicity, J in Hz) |

| 1 | 162.2 | - |

| 2 | 124.4 | 7.1 (d, 1.5) |

| 3 | 148.8 | - |

| 4 | 121.3 | 7.6 (d, 1.5) |

| 4a | 133.5 | - |

| 5 | 126.6 | 8.2 (dd, 7.7, 1.2) |

| 6 | 133.6 | 7.7 (td, 7.5, 1.4) |

| 7 | 134.7 | 7.8 (td, 7.7, 1.4) |

| 8 | 127.3 | 8.3 (dd, 7.5, 1.2) |

| 8a | 132.8 | - |

| 9 | 188.9 | - |

| 9a | 116.1 | - |

| 10 | 181.9 | - |

| 10a | 137.0 | - |

| 3-CH₃ | 22.2 | 2.5 (s) |

| 1-OH | - | 12.5 (s) |

Note: NMR data can vary slightly depending on the solvent and instrument frequency used.

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak [M]+ at m/z 238, corresponding to its molecular weight.

Biological Activities

This compound has been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

This compound has demonstrated inhibitory effects against a variety of pathogenic microorganisms.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Microorganism | MIC (µg/mL) | Reference |

| Escherichia coli | 64.0 | [3] |

| Bacillus subtilis | 64.0 | [3] |

| Micrococcus luteus | 64.0 | [3] |

| Staphylococcus aureus | 32.0 | [3] |

| Saccharomyces cerevisiae | 64.0 | [3] |

| Candida albicans | 64.0 | [3] |

| Aspergillus niger | 64.0 | [3] |

| Aspergillus flavus | 64.0 | [3] |

| Fusarium oxysporum | 16.0 | [3] |

Anti-inflammatory Activity

While specific IC₅₀ values for this compound's anti-inflammatory activity are not widely reported, related hydroxyanthraquinones have shown potential in this area. For instance, 1-O-methyl chrysophanol (B1684469), a structurally similar compound, exhibited significant in vitro protein denaturation inhibition with an IC₅₀ of 63 µg/ml.[4] The anti-inflammatory effects of anthraquinones are often attributed to the inhibition of pro-inflammatory mediators.

Anticancer Activity

The anticancer potential of this compound is an area of active research. While specific IC₅₀ values for this compound are not yet consistently documented across a wide range of cancer cell lines, related anthraquinones have demonstrated cytotoxic effects. For example, 1,3-dihydroxy-2-methylanthraquinone, a similar compound, showed a high inhibitory rate against HepG2 carcinoma cells.[5] The proposed mechanisms for the anticancer activity of anthraquinones often involve the induction of apoptosis.

Experimental Protocols

This section details the general methodologies used for the isolation of this compound and the assessment of its biological activities.

Isolation and Purification of this compound from Fungal Culture

-

Fungal Culture: Trichoderma harzianum or another this compound-producing fungus is cultured in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or rice medium).

-

Extraction: The fungal biomass and/or the culture filtrate is extracted with an organic solvent such as ethyl acetate.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) to separate the components.

-

Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The purified compound's structure is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

-

Pre-treatment: Cells are pre-treated with different concentrations of this compound for a short period.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells, except for the control group.

-

Incubation: The plate is incubated for 24 hours to allow for the production of nitric oxide (NO).

-

Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated wells to that in LPS-stimulated wells without treatment.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are still under investigation. However, based on the activities of related anthraquinones, several potential mechanisms can be proposed.

Apoptosis Induction

Many anthraquinones exert their anticancer effects by inducing apoptosis (programmed cell death). This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis include the activation of caspases, DNA fragmentation, and the formation of apoptotic bodies. Physcion, an anthraquinone derivative, has been shown to induce apoptosis in prostate cancer cells via a caspase-dependent pathway.[6]

Inhibition of NF-κB Signaling

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. Inhibition of this pathway can reduce the expression of pro-inflammatory genes. Some natural compounds are known to inhibit NF-κB activation, suggesting a potential mechanism for the anti-inflammatory effects of this compound.

Caption: Workflow for the isolation and bioactivity screening of this compound.

Caption: Proposed apoptotic pathway induced by this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anti-inflammatory potential of 1-O-methyl chrysophanol from Amycolatopsis thermoflava ICTA 103: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Effects of 1,3-Dihydroxy-2-Methylanthraquinone and the Ethyl Acetate Fraction of Hedyotis Diffusa Willd against HepG2 Carcinoma Cells Mediated via Apoptosis | PLOS One [journals.plos.org]

- 6. Fisheries and Aquatic Sciences [e-fas.org]

Pachybasin: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachybasin, a naturally occurring anthraquinone, has garnered significant interest within the scientific community due to its notable antimicrobial properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, focusing on its microbial origins. It details comprehensive experimental protocols for the isolation, purification, and characterization of this compound from fungal cultures. Furthermore, this document elucidates a key signaling pathway influenced by this compound and presents its bioactivity data in a structured format for comparative analysis. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, microbiology, and drug discovery.

Natural Sources of this compound

This compound is predominantly a secondary metabolite of fungal origin, with endophytic fungi being the most prominently documented producers.

Endophytic Fungi

The primary and most well-characterized source of this compound is an endophytic coelomycetous fungus, designated as AFKR-18 , isolated from the yellow moonsheed plant, Arcangelisia flava (L.) Merr.[1][2] This fungus has been consistently reported to produce this compound as a major metabolite in its culture broth.

Other Fungal Sources

Trichoderma harzianum, a species of fungus known for its biocontrol properties, has also been identified as a producer of this compound.[3] In T. harzianum, this compound is implicated in the fungus's mycoparasitic activity.

While research into other natural sources is ongoing, the current body of scientific literature points to these fungal species as the principal natural producers of this compound.

Quantitative Bioactivity Data

While specific yield data for this compound from fungal fermentation is not extensively reported in peer-reviewed literature, its biological activity has been quantified. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms, providing a quantitative measure of its antimicrobial efficacy.

| Microorganism | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Escherichia coli | Gram-negative Bacteria | 64.0[1][4] |

| Bacillus subtilis | Gram-positive Bacteria | 64.0[1][4] |

| Staphylococcus aureus | Gram-positive Bacteria | 32.0[1][4] |

| Micrococcus luteus | Gram-positive Bacteria | 64.0[1][4] |

| Saccharomyces cerevisiae | Yeast | 64.0[1][4] |

| Candida albicans | Yeast | 64.0[1][4] |

| Aspergillus niger | Fungus | 64.0[1][4] |

| Aspergillus flavus | Fungus | 64.0[1][4] |

| Fusarium oxysporum | Fungus | 16.0[1][4] |

Experimental Protocols

The following sections provide detailed methodologies for the isolation, purification, and bioactivity assessment of this compound from fungal cultures. These protocols are synthesized from established methods for the study of fungal secondary metabolites.

General Experimental Workflow for this compound Isolation

The overall process for obtaining pure this compound from a fungal source involves several key stages, from cultivation of the fungus to the final purification of the compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a Major Metabolite from Culture Broth of Endophytic Coelomyceteous AFKR-18 Fungus isolated from a Yellow Moonsheed Plant, Arcangelisia flava (L.) Merr. [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Trichoderma Biocontrol: Signal Transduction Pathways Involved in Host Sensing and Mycoparasitism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of Pachybasin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachybasin, a naturally occurring anthraquinone (B42736), has garnered scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its antimicrobial, anti-cancer, and potential anti-inflammatory effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. While this compound shows promise, this guide also highlights the existing gaps in the literature, particularly concerning its specific mechanisms of action in mammalian systems and comprehensive quantitative data for its anti-cancer and anti-inflammatory properties.

Introduction

This compound (1-hydroxy-3-methyl-9,10-anthraquinone) is a secondary metabolite produced by various endophytic fungi, including Trichoderma harzianum and Coelomyceteous species.[1][2] As a member of the anthraquinone family, a class of compounds known for their wide range of pharmacological activities, this compound has been investigated for its potential therapeutic applications.[3] This guide aims to consolidate the existing scientific knowledge on the biological activities of this compound, presenting it in a structured and accessible format for researchers.

Quantitative Data on Biological Activities

This section summarizes the available quantitative data on the biological activities of this compound. The data is organized into tables for easy comparison and reference.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a common measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | - | 64.0 | [2] |

| Bacillus subtilis | - | 64.0 | [2] |

| Micrococcus luteus | - | 64.0 | [2] |

| Staphylococcus aureus | - | 32.0 | [2] |

| Saccharomyces cerevisiae | - | 64.0 | [2] |

| Candida albicans | - | 64.0 | [2] |

| Aspergillus niger | - | 64.0 | [2] |

| Aspergillus flavus | - | 64.0 | [2] |

| Fusarium oxysporum | - | 16.0 | [2] |

Note: Further research is needed to establish a broader range of MIC values against a more extensive panel of clinically relevant microbial strains.

Anti-Cancer Activity

While the anti-cancer potential of anthraquinones as a class is recognized, with some derivatives acting as DNA intercalating agents or protein kinase CK2 inhibitors, specific quantitative data for this compound's cytotoxicity against a wide array of human cancer cell lines is limited in the currently available literature.[4] Further investigation is required to determine the IC50 values of this compound against various cancer cell lines to better understand its anti-proliferative and cytotoxic effects.

Anti-Inflammatory Activity

The anti-inflammatory properties of this compound are an emerging area of interest. However, quantitative data, such as IC50 values for the inhibition of key inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), are not yet well-documented in scientific literature.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. This section outlines the currently understood and hypothesized signaling pathways.

Antimicrobial Mechanism

The exact mechanism of this compound's antimicrobial action is not fully elucidated. However, like other quinone-containing compounds, it is plausible that this compound may exert its effects through mechanisms such as:

-

Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, leading to the production of superoxide (B77818) radicals and other ROS, which can cause oxidative damage to cellular components of microorganisms.

-

Inhibition of Microbial Enzymes: this compound may interfere with essential enzymatic processes within microbial cells.

-

Disruption of Cell Membrane Integrity: The lipophilic nature of this compound may allow it to intercalate into and disrupt the structure and function of microbial cell membranes.

Anti-Cancer Mechanisms (Hypothesized)

Based on the known activities of other anthraquinones, the potential anti-cancer mechanisms of this compound may involve several signaling pathways.

-

DNA Intercalation and Topoisomerase Inhibition: Some anthraquinones can insert themselves between the base pairs of DNA, interfering with DNA replication and transcription and inhibiting the function of topoisomerase enzymes, which are crucial for managing DNA topology.[4]

-

Inhibition of Protein Kinase CK2: Protein kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer cells and plays a role in promoting cell proliferation and survival. Inhibition of CK2 is a recognized anti-cancer strategy.[4] While direct inhibition of CK2 by this compound has not been definitively demonstrated, it remains a plausible mechanism given its structural class.

-

Modulation of NF-κB and MAPK Signaling Pathways: The NF-κB and MAPK signaling pathways are critical regulators of cell survival, proliferation, and inflammation. Dysregulation of these pathways is a hallmark of many cancers. While direct evidence is lacking for this compound, other natural compounds are known to exert their anti-cancer effects by modulating these pathways.

Role in Fungal Biocontrol and cAMP Signaling

This compound, along with emodin, has been identified as a secondary metabolite secreted by Trichoderma harzianum that plays a role in its mycoparasitic coiling behavior. Studies have shown that this compound can increase the number of coils T. harzianum forms around the hyphae of pathogenic fungi. This effect is mediated through the cyclic AMP (cAMP) signaling pathway. Exogenous application of this compound leads to an increase in intracellular cAMP levels in T. harzianum, and the effect on coiling can be diminished by a cAMP inhibitor.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited or relevant to the study of this compound's biological activities.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various microorganisms can be determined using the broth microdilution method.

Workflow:

Protocol:

-

Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive (microorganism in broth without this compound) and negative (broth only) controls.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Anti-Cancer Activity - MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

Protocol:

-

Cell Seeding: Seed human cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (prepared by serial dilution from a stock solution). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the treated cells for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell viability by 50%) can then be determined by plotting a dose-response curve.

Anti-Inflammatory Activity - Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Workflow:

References

Pachybasin: A Technical Guide to Investigating Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action of Pachybasin in human cells is limited. This guide provides a comprehensive framework for investigating its potential anticancer and anti-inflammatory properties based on the known activities of structurally related anthraquinones. The experimental protocols and potential outcomes described herein are intended to serve as a foundational template for future research.

Introduction

This compound (1-hydroxy-3-methyl-9,10-anthraquinone) is a naturally occurring anthraquinone (B42736) found in various fungi.[1] While its antimicrobial and antifungal properties are established, its potential as a therapeutic agent in oncology and inflammatory diseases remains largely unexplored. Anthraquinones as a class are known to exhibit a range of biological activities, including the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and inflammation.[2][3] This document outlines a technical approach to systematically investigate the mechanism of action of this compound.

Potential Biological Activities and Quantitative Analysis

To characterize the biological effects of this compound, a series of quantitative assays are necessary. The following tables provide a template for organizing the data that would be generated from such studies.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined | Data to be determined |

| HCT116 | Colon Carcinoma | Data to be determined | Data to be determined |

| Jurkat | T-cell Leukemia | Data to be determined | Data to be determined |

Table 2: Effect of this compound on Apoptosis and Cell Cycle

| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | % Cells in G2/M Phase |

| HCT116 | Control | Data to be determined | Data to be determined |

| HCT116 | IC50 | Data to be determined | Data to be determined |

| HCT116 | 2 x IC50 | Data to be determined | Data to be determined |

Table 3: Modulation of Inflammatory Mediators by this compound in Macrophages

| Treatment | Concentration | TNF-α (pg/mL) | IL-6 (pg/mL) | NO (µM) |

| Control | - | Data to be determined | Data to be determined | Data to be determined |

| LPS (1 µg/mL) | - | Data to be determined | Data to be determined | Data to be determined |

| LPS + this compound | 10 µM | Data to be determined | Data to be determined | Data to be determined |

| LPS + this compound | 25 µM | Data to be determined | Data to be determined | Data to be determined |

Detailed Experimental Protocols

The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48 and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)[4][5]

-

Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

-

Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis[7][8]

-

Cell Treatment and Fixation: Treat cells with this compound for 24 hours, then harvest and fix them in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Western Blot Analysis for Signaling Pathways[9][10]

-

Protein Extraction: Treat cells with this compound for various time points, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-p38, p38, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.

NF-κB Reporter Assay[11][12]

-

Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

-

Treatment: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.

-

Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Cytokine Array[13][14]

-

Sample Collection: Culture RAW 264.7 macrophages, pre-treat with this compound, and then stimulate with LPS (1 µg/mL). Collect the culture supernatant after 24 hours.

-

Array Incubation: Incubate the collected supernatants with a human or mouse cytokine array membrane according to the manufacturer's protocol.

-

Detection: Detect the bound cytokines using a biotinylated detection antibody cocktail and streptavidin-HRP, followed by chemiluminescent detection.

-

Analysis: Quantify the signal intensity for each cytokine spot to determine the relative changes in cytokine secretion.

Visualizing the Potential Mechanisms of Action

Based on the known mechanisms of related anthraquinones, this compound is hypothesized to modulate several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these potential mechanisms.

Caption: Potential mechanism of this compound-induced apoptosis.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt pathway.

Caption: Potential modulation of the p38 MAPK signaling pathway by this compound.

Conclusion

While direct evidence for the mechanism of action of this compound in cancer and inflammation is currently lacking, its structural similarity to other well-characterized anthraquinones suggests a strong potential for therapeutic activity. The experimental framework provided in this guide offers a systematic approach to elucidate its molecular targets and signaling pathways. The investigation of this compound's effects on apoptosis, cell cycle regulation, and key inflammatory and survival pathways such as NF-κB, PI3K/Akt, and MAPK will be crucial in determining its viability as a lead compound for drug development. The successful execution of these studies will provide the necessary data to advance our understanding of this compound's therapeutic potential.

References

Pachybasin: A Technical Guide to its Antimicrobial Spectrum and Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of Pachybasin, an anthraquinone (B42736) derivative with demonstrated activity against a range of bacteria and fungi. This document outlines its antimicrobial spectrum with quantitative data, details the experimental protocols for assessing its efficacy, and illustrates its proposed mechanisms of action.

Quantitative Antimicrobial Spectrum of this compound

This compound has been shown to exhibit a broad spectrum of antimicrobial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 32.0[1] |

| Bacillus subtilis | Gram-positive Bacteria | 64.0[1] |

| Micrococcus luteus | Gram-positive Bacteria | 64.0[1] |

| Escherichia coli | Gram-negative Bacteria | 64.0[1] |

| Bacillus megaterium | Gram-positive Bacteria | Active at 50 µ g/9mm disc |

| Candida albicans | Fungus (Yeast) | 64.0[1] |

| Saccharomyces cerevisiae | Fungus (Yeast) | 64.0[1] |

| Aspergillus niger | Fungus (Mold) | 64.0[1] |

| Aspergillus flavus | Fungus (Mold) | 64.0[1] |

| Fusarium oxysporum | Fungus (Mold) | 16.0[1] |

| Botrytis cinerea | Fungus (Mold) | Effective Antifungal Activity |

| Rhizoctonia solani | Fungus (Mold) | Effective Antifungal Activity |

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are detailed methodologies for the key experiments used to determine the antimicrobial spectrum of this compound and other antimicrobial agents.

Broth Microdilution Method for MIC Determination

This method is a standardized and widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

96-well sterile microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

-

Negative control (broth and solvent)

-

Spectrophotometer or plate reader (optional)

Protocol:

-

Preparation of this compound Dilutions:

-

Dispense 50 µL of sterile broth into wells of a 96-well plate (columns 2-12).

-

Add 100 µL of the this compound stock solution to the first well of each row (column 1).

-

Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 50 µL from column 10.

-

Column 11 serves as the growth control (no this compound), and column 12 serves as the sterility control (no inoculum).

-

-

Inoculum Preparation:

-

From a fresh culture, prepare a bacterial or fungal suspension in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

-

Inoculation:

-

Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Add 50 µL of the diluted inoculum to each well (columns 1-11). The final volume in each well will be 100 µL.

-

Add 50 µL of sterile broth to the sterility control wells (column 12).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria.

-

For fungi, incubate at an appropriate temperature (e.g., 28-35°C) and for a suitable duration (e.g., 24-72 hours), depending on the species.

-

-

Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a plate reader to measure the optical density.

-

Agar (B569324) Disc Diffusion Method

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disc impregnated with the agent.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile filter paper discs (6 mm in diameter)

-

This compound solution of known concentration

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Positive control antibiotic discs

-

Incubator

Protocol:

-

Inoculum Preparation:

-

Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

-

-

Inoculation of Agar Plate:

-

Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

-

-

Application of Discs:

-

Aseptically apply sterile filter paper discs impregnated with a known amount of this compound onto the surface of the inoculated agar plate.

-

Gently press the discs to ensure complete contact with the agar.

-

Place a positive control antibiotic disc on the plate for comparison.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at the appropriate temperature and duration for fungi.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of complete growth inhibition around each disc in millimeters.

-

The size of the zone of inhibition is indicative of the microorganism's susceptibility to this compound.

-

Visualizations: Workflows and Proposed Mechanisms

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial activity of a compound like this compound using both broth microdilution and agar disc diffusion methods.

Proposed Antimicrobial Mechanisms of Action for Anthraquinones

This compound belongs to the anthraquinone class of compounds. While the specific signaling pathways for this compound's antimicrobial activity are a subject of ongoing research, the general mechanisms for anthraquinones involve the disruption of several key cellular processes in microorganisms. The following diagram illustrates these proposed mechanisms.

References

Pachybasin: A Technical Guide to Chemical Properties and Solubility for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachybasin, also known as 1-hydroxy-3-methylanthraquinone, is a naturally occurring anthraquinone (B42736) derivative. It is a metabolite produced by various fungi, including endophytic species, and has garnered interest in the scientific community for its biological activities.[1] this compound has demonstrated antimicrobial and antifungal properties against a range of pathogens.[1] Structurally, it belongs to the quinone class of organic compounds, characterized by a 9,10-anthracenedione core. Understanding the fundamental chemical properties and solubility of this compound is critical for its investigation and application in pharmacology and drug discovery, particularly in the development of new therapeutic agents.

Core Chemical and Physical Properties

The essential physicochemical properties of this compound are summarized below. This data is crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 1-hydroxy-3-methylanthracene-9,10-dione | N/A |

| Synonyms | This compound, 1-Hydroxy-3-methylanthraquinone | N/A |

| CAS Number | 2549-78-2 | [1][2] |

| Molecular Formula | C₁₅H₁₀O₃ | [2] |

| Molecular Weight | 238.24 g/mol | [2] |

| Physical State | Yellow Crystalline Solid | |

| Melting Point | 178 °C | [3] |

| Boiling Point | 453.1 °C at 760 mmHg | [3] |

| pKa | Data not available | N/A |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Poorly soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | N/A |

| Ethanol | Soluble | N/A |

| Methanol | Soluble | N/A |

| Dichloromethane | Soluble | N/A |

| Chloroform | Soluble | N/A |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for a wide range of experimental procedures, including the preparation of stock solutions for in vitro assays and formulation development. Below are detailed methodologies for quantifying the solubility of this compound.

Method 1: Gravimetric Analysis

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol) in a sealed glass vial.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used.

-

-

Separation of Undissolved Solute:

-

Allow the solution to settle.

-

Carefully filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles. Alternatively, centrifuge the solution and collect the clear supernatant.

-

-

Solvent Evaporation:

-

Accurately transfer a known volume of the saturated solution into a pre-weighed, dry container.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

-

Quantification:

-

Once the solvent is fully evaporated, weigh the container with the dried this compound residue.

-

The mass of the dissolved this compound is the final weight minus the initial weight of the empty container.

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

-

Method 2: High-Performance Liquid Chromatography (HPLC)

This method is highly sensitive and can be used to determine solubility in complex mixtures.

Protocol:

-

Preparation of a Saturated Solution:

-

Follow step 1 from the Gravimetric Analysis protocol.

-

-

Sample Preparation:

-

Filter the saturated solution as described in step 2 of the Gravimetric Analysis protocol.

-

Dilute an aliquot of the clear, saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

-

HPLC Analysis:

-

Inject the standard solutions and the diluted sample solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis detector.

-

Develop a method to achieve good separation and peak shape for this compound.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Potential for Drug Development

While research on the specific molecular targets of this compound in mammalian cells is ongoing, studies on its close structural analogs provide significant insights into its potential mechanisms of action, particularly in the context of cancer biology. Several anthraquinones have been shown to induce apoptosis (programmed cell death) in cancer cells through multiple signaling pathways.[4]

Apoptosis Induction via Intrinsic and Extrinsic Pathways

Research on methylanthraquinones, which are structurally similar to this compound, indicates a strong potential for inducing apoptosis in cancer cells. The primary mechanisms involve the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress. This compound analogs have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Active caspase-9, in turn, cleaves and activates effector caspases like caspase-3, leading to the execution of apoptosis.

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL) to their corresponding death receptors (e.g., Fas) on the cell surface. This interaction leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Active caspase-8 can then directly activate effector caspases or cleave the protein Bid to tBid, which amplifies the apoptotic signal by engaging the mitochondrial pathway.

-

MAPK Pathway Modulation: Some this compound analogs have been observed to modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Specifically, they can lead to the activation of p38 MAPK and c-Jun N-terminal kinase (JNK), which are generally associated with pro-apoptotic signals, while inhibiting the extracellular signal-regulated kinase (ERK1/2) pathway, which is typically involved in cell survival and proliferation.

Caption: Potential apoptotic signaling pathways modulated by this compound.

References

Pachybasin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachybasin, an anthraquinone (B42736) secondary metabolite, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of this compound, consolidating its chemical properties, biological effects, and the experimental methodologies used to elucidate its functions. The information is presented to support further research and potential applications in drug development and other scientific fields.

Chemical and Physical Properties

This compound is chemically identified as 1-hydroxy-3-methyl-9,10-anthracenedione. Its fundamental chemical and physical characteristics are summarized in the tables below, providing a foundational understanding of the compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 2549-78-2 |

| IUPAC Name | 1-hydroxy-3-methylanthracene-9,10-dione |

| Molecular Formula | C₁₅H₁₀O₃ |

| Molecular Weight | 238.24 g/mol |

| SMILES String | Cc1cc2c(c(c1)O)C(=O)c3ccccc3C2=O |

| InChI Key | AFHWNNJNTNLCQF-UHFFFAOYSA-N |

Table 2: Physical Properties of this compound

| Property | Description |

| Physical State | Solid |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol. |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological effects, most notably antimicrobial and antifungal activities. It also demonstrates developmental effects in zebrafish embryos and plays a role in the chemical signaling of certain fungi.

Antimicrobial and Antifungal Activity

This compound has been shown to inhibit the growth of various bacteria and fungi. The minimum inhibitory concentrations (MICs) against several microorganisms have been determined, highlighting its potential as an antimicrobial agent.

Table 3: Antimicrobial and Antifungal Activity of this compound (MIC Values)

| Microorganism | Type | MIC (µg/mL) |

| Escherichia coli | Bacterium | 64.0 |

| Bacillus subtilis | Bacterium | 64.0 |

| Staphylococcus aureus | Bacterium | 32.0 |

| Micrococcus luteus | Bacterium | 64.0 |

| Candida albicans | Fungus | 64.0 |

| Saccharomyces cerevisiae | Fungus | 64.0 |

| Aspergillus niger | Fungus | 64.0 |

| Aspergillus flavus | Fungus | 64.0 |

| Fusarium oxysporum | Fungus | 16.0 |

Developmental Toxicity in Zebrafish Embryos

Studies have indicated that this compound can induce developmental toxicity in zebrafish embryos. Exposure to this compound at concentrations ranging from 10 to 100 μM has been associated with developmental retardation, notochord distortions, and increased mortality[1]. While specific LC50 (lethal concentration, 50%) and EC50 (effective concentration, 50%) values for this compound in zebrafish embryos are not extensively reported in the available literature, the observed dose-dependent effects underscore the need for further toxicological assessment.

Role in Fungal Mycoparasitism and cAMP Signaling

This compound, along with emodin, is a secondary metabolite secreted by the fungus Trichoderma harzianum. It plays a crucial role in the self-regulation of mycoparasitic coiling, a process by which the fungus attacks other fungi. Research has shown that this compound mediates an increase in the number of mycoparasitic coils through the cyclic AMP (cAMP) signaling pathway[2][3]. The presence of exogenous this compound leads to a significant increase in the intracellular cAMP levels in T. harzianum, thereby enhancing its mycoparasitic behavior[2][3].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological activities of this compound.

Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO).

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Positive control (microorganism in broth without this compound).

-

Negative control (broth only).

-

Solvent control (microorganism in broth with the highest concentration of the solvent used).

Procedure:

-

Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The concentration range should be sufficient to determine the MIC.

-

Add the standardized microbial inoculum to each well, except for the negative control wells.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-72 hours for fungi).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

-

The results can be confirmed by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

Zebrafish Embryo Developmental Toxicity Assay

This protocol outlines a general procedure for assessing the developmental toxicity of a compound using a zebrafish embryo model.

Objective: To evaluate the teratogenic and lethal effects of this compound on zebrafish embryos.

Materials:

-

Healthy, fertilized zebrafish embryos (e.g., 4-6 hours post-fertilization, hpf).

-

This compound solutions at various concentrations in embryo medium.

-

Embryo medium (e.g., E3 medium).

-

24- or 96-well plates.

-

Stereomicroscope.

-

Incubator set at 28.5°C.

Procedure:

-

Collect and select healthy, normally developing zebrafish embryos.

-

Place one embryo per well in a multi-well plate containing embryo medium.

-

Remove the embryo medium and replace it with the this compound solutions of different concentrations. Include a vehicle control group (embryo medium with the solvent used for this compound).

-

Incubate the plates at 28.5°C.

-

Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, and 96 hpf).

-

Record various toxicological endpoints, including:

-

Lethality: Coagulation of the embryo, lack of heartbeat, no somite formation.

-

Teratogenicity/Developmental Abnormalities: Pericardial edema, yolk sac edema, spinal curvature (scoliosis, lordosis), tail malformation, head malformation, delayed hatching, and reduced body length.

-

-

Calculate the LC50 and EC50 values based on the observed mortality and malformation rates at the final time point.

cAMP Level Determination in Trichoderma harzianum

This protocol provides a general framework for measuring intracellular cAMP levels in fungi, which can be adapted to study the effect of this compound.

Objective: To quantify the change in intracellular cAMP concentration in T. harzianum in response to this compound.

Materials:

-

T. harzianum culture.

-

This compound solution.

-

Liquid nitrogen or other means for rapid cell lysis.

-

Extraction buffer (e.g., containing a phosphodiesterase inhibitor like IBMX).

-

Commercial cAMP assay kit (e.g., ELISA-based or luminescence-based).

-

Spectrophotometer or luminometer.

Procedure:

-

Grow T. harzianum in a suitable liquid medium to the desired growth phase.

-